
3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one, also known as TTA, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. TTA is a member of the family of compounds called thiazolidinediones, which have been shown to have anti-inflammatory and insulin-sensitizing effects.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one is not fully understood, but it is thought to act by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway is involved in the regulation of lipid and glucose metabolism, as well as inflammation.
Biochemical and Physiological Effects:
3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one has been shown to have several biochemical and physiological effects in animal and cell culture studies. These include increased insulin sensitivity, decreased inflammation, and decreased lipid accumulation in adipose tissue.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one in lab experiments is its specificity for the PPARγ pathway, which allows for more precise studies of this pathway. However, 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one has limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one. These include further studies of its anti-inflammatory effects in animal models of chronic inflammatory diseases, as well as studies of its potential use in the treatment of cancer. Additionally, there is potential for the development of new 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one derivatives with improved solubility and stability for use in lab experiments.
Synthesis Methods
The synthesis of 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one involves the reaction of a benzylamine with a cyclohexenone in the presence of a catalyst. The resulting compound is then purified using standard chromatography techniques.
Scientific Research Applications
3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one has been studied for its potential use in the treatment of several diseases, including diabetes, obesity, and cancer. In particular, 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one has been shown to have anti-inflammatory effects that may be useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-15-9-8-12-20(3,4)19(15)18(22)13-16(2)21-14-17-10-6-5-7-11-17/h5-11,15-16,19,21H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLSZOCKIAJRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(C1C(=O)CC(C)NCC2=CC=CC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)
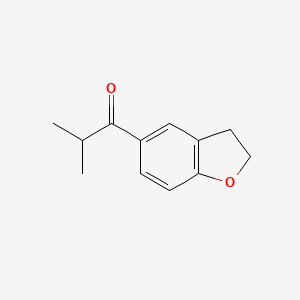

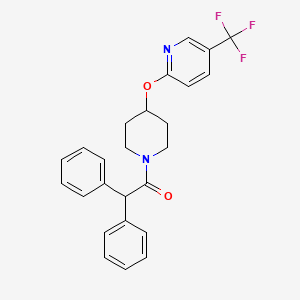
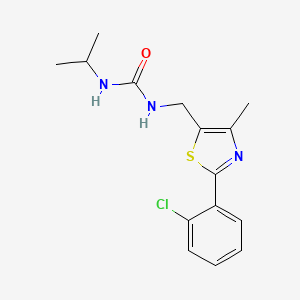
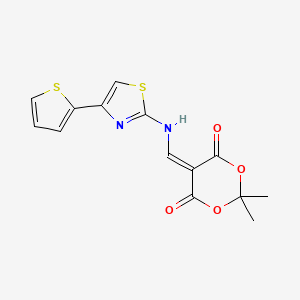

![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)
![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

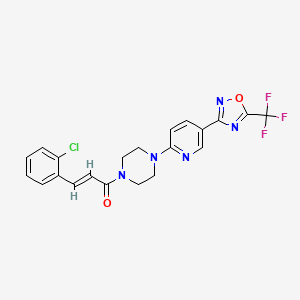
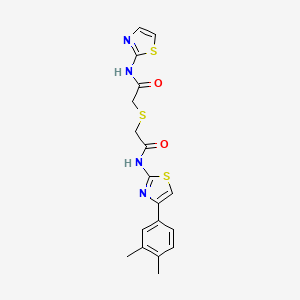
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)